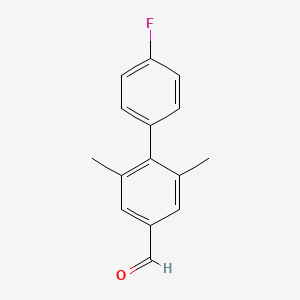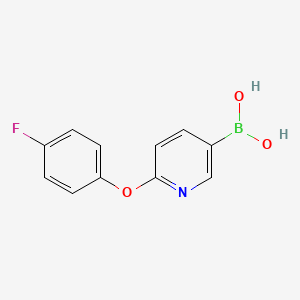
6-(4-フルオロフェノキシ)ピリジン-3-ボロン酸
概要
説明
6-(4-Fluorophenoxy)pyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluorophenoxy group in its structure makes it a versatile reagent in various chemical transformations.
科学的研究の応用
6-(4-Fluorophenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
Target of Action
The primary target of the compound 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 6-(4-Fluorophenoxy)pyridine-3-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 6-(4-Fluorophenoxy)pyridine-3-boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathways involved in organic synthesis, particularly in the formation of complex organic molecules.
Pharmacokinetics
It’s known that the compound is stored in an inert atmosphere and under -20°c to maintain its stability .
Result of Action
The result of the action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry and materials science.
Action Environment
The action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is stored under -20°C in an inert atmosphere to maintain its stability . The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-fluorophenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for 6-(4-Fluorophenoxy)pyridine-3-boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
6-(4-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, water
Major Products Formed
The major products formed from reactions involving 6-(4-Fluorophenoxy)pyridine-3-boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the fluorophenoxy group.
4-Fluorophenylboronic Acid: Similar structure but does not contain the pyridine ring.
Pyridine-3-boronic Acid: Contains the pyridine ring but lacks the fluorophenoxy group.
Uniqueness
6-(4-Fluorophenoxy)pyridine-3-boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in the synthesis of complex organic molecules .
特性
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXDRORHFKYJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

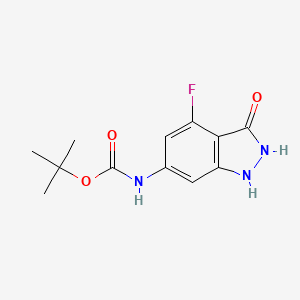
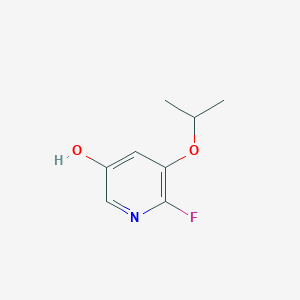
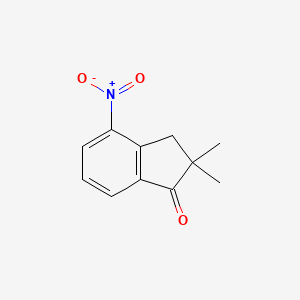
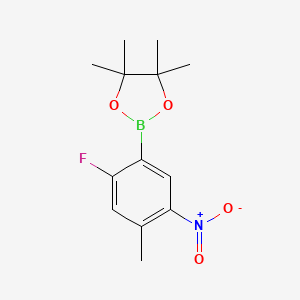
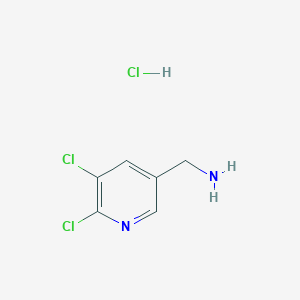
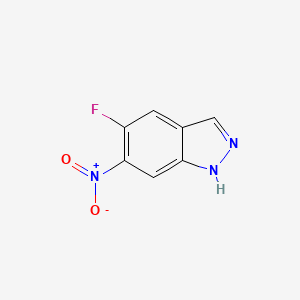
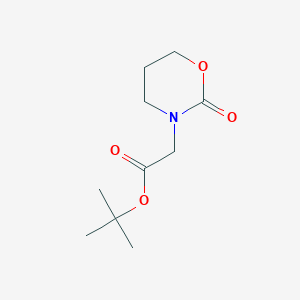
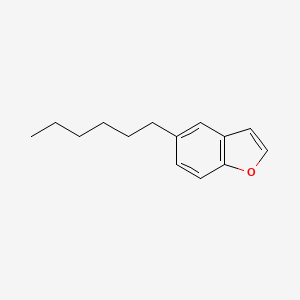
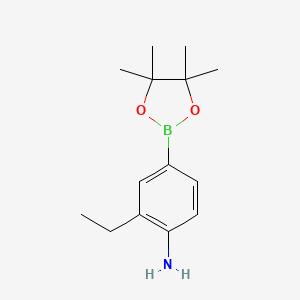

![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)
